
3-(3-Methylphenyl)imino-1-phenylindol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-Methylphenyl)imino-1-phenylindol-2-one” is a complex organic molecule that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . It also has a phenyl ring and a methylphenyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions common in organic chemistry, such as condensation, substitution, or cyclization .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of an indole ring, a phenyl ring, and a methylphenyl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and phenyl groups. Indoles are known to undergo electrophilic substitution reactions .科学的研究の応用
Antiproliferative Activity
3-(3-Methylphenyl)imino-1-phenylindol-2-one derivatives have been noted for their antiproliferative activities. Novel derivatives of isoindoline have shown strong non-specific antiproliferative effects on various cell lines, and some demonstrated selective antiproliferative effects on specific cell lines like HepG2, indicating potential for therapeutic applications in cancer treatment (Sović et al., 2011).
Biological Significance & Antimicrobial Activities
Compounds related to 3-(3-Methylphenyl)imino-1-phenylindol-2-one have been synthesized and characterized for their biological significance. One study reported a variant of this compound showing notable antimicrobial activity against specific bacterial strains like Pseudomonas aeruginosa and fungi like Penicillium citrinum. The compound and its cobalt (II) complex were also recognized for their free radical scavenging activities, indicating antioxidant potential (Ikotun & Omolekan, 2019).
Structural Studies
Structural investigations of compounds structurally similar to 3-(3-Methylphenyl)imino-1-phenylindol-2-one have provided insights into their molecular architecture, which is crucial for understanding their chemical behavior and potential applications in various scientific domains, such as material science and drug design (Wang et al., 2003).
Synthesis Methods
The development of novel synthesis methods for derivatives of 3-(3-Methylphenyl)imino-1-phenylindol-2-one has been a subject of research, focusing on improving efficiency, yields, and applicability in various fields. For example, ultrasound irradiation was used to synthesize novel derivatives, highlighting a methodology that offers simplicity, excellent yields, and mild reaction conditions (Nasrollahzadeh & Shafiei, 2021).
Chemical Sensing & Molecular Interaction Studies
Research on compounds structurally related to 3-(3-Methylphenyl)imino-1-phenylindol-2-one has also extended into areas like chemical sensing, where certain derivatives have been used to efficiently detect specific ions. This is significant for applications in chemical sensors and analytical chemistry (Patra et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(3-methylphenyl)imino-1-phenylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-8-7-9-16(14-15)22-20-18-12-5-6-13-19(18)23(21(20)24)17-10-3-2-4-11-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHZIJFWMDYIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)imino-1-phenylindol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

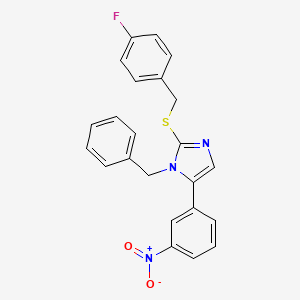
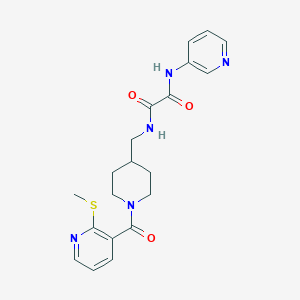

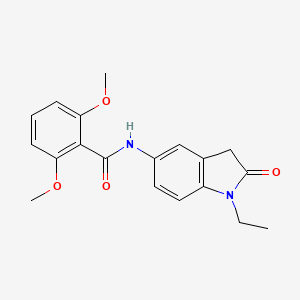

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2443076.png)
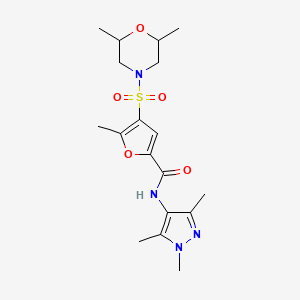
![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2443079.png)
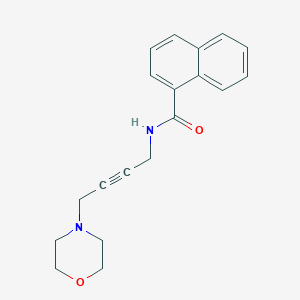
![ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2443082.png)
![6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2443084.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2443086.png)
![N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2443087.png)
